1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the two pyrazole rings through a methylene bridge using formaldehyde and a secondary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Alkylated or arylated pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Material Science: The compound is studied for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A heat-resistant explosive with similar pyrazole structure.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of antidiabetic agents.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-9-11(7-14-17)6-13-8-12-5-10(2)15-16(12)3;/h5,7,9,13H,4,6,8H2,1-3H3;1H |
InChI Key |
GANDZLIGBBAWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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